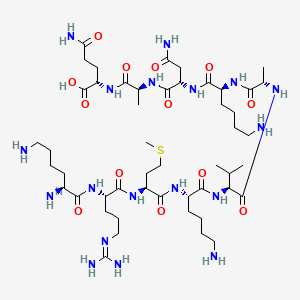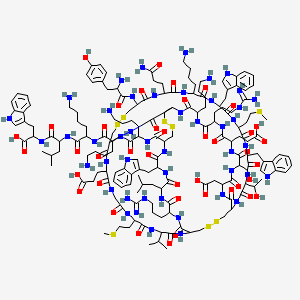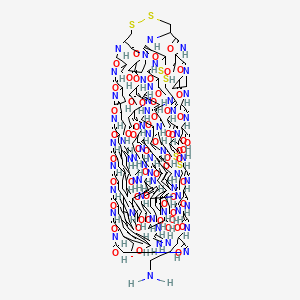
121341-81-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 121341-81-9 is known as TP508 . It is a 23-amino acid nonproteolytic thrombin peptide that represents a portion of the receptor-binding domain of the thrombin molecule . TP508 activates endothelial NO synthase (eNOS) and stimulates the production of NO in human endothelial cells . It also activates endothelial cells and stem cells to revascularize and regenerate tissues .
Molecular Structure Analysis
The molecular formula of TP508 is C97H146N28O36S . The molecular weight is 2312.44 . The sequence of the peptide is Ala-Gly-Tyr-Lys-Pro-Asp-Glu-Gly-Lys-Arg-Gly-Asp-Ala-Cys-Glu-Gly-Asp-Ser-Gly-Gly-Pro-Phe-Val .Physical And Chemical Properties Analysis
The solubility of TP508 at 25°C is in water . The storage conditions for the powder form are -20°C for 3 years, 4°C for 2 years, and in solvent -80°C for 6 months and -20°C for 1 month .Wissenschaftliche Forschungsanwendungen
Nanoparticle Synthesis
The synthesis of inorganic nanoparticles is a key area of research, where the development of novel materials plays a central role in advancements across various industries and technologies. This includes the evolution of the electronics industry, highlighting the transition from vacuum tubes to diodes, transistors, and eventually miniature chips, driven by discoveries in new semiconducting materials (Cushing, Kolesnichenko, & O'Connor, 2004).
Ethical and Social Aspects of Research
There is increasing attention on the ethical, legal, and social aspects of scientific research and technological developments. Emerging areas like genomics, synthetic biology, and nanotechnology are accompanied by studies on their societal implications, guiding research in a way that respects societal concerns (Schuurbiers & Fisher, 2009).
Electrochemical Behavior in Material Science
Research into the electrochemical behavior of materials, such as thin-film analogs of Mg (Zn, Cu, Al)2, is supported by organizations like the United States Air Force Office of Scientific Research. This kind of research contributes to our understanding of material properties and their applications in various fields (Ramgopal, Schmutz, & Frankel, 2001).
Scientific Research Funding and Policy
The role of scientific research in creating applications and technologies that benefit humanity and generate wealth is a topic of discussion. The allocation of funding for scientific research and the decision-making process on how much to invest in it are key areas of interest in policy-making (Press, 2013).
Scientific Credibility and Public Trust
The credibility of science in the public domain is a significant concern, especially in the context of misinformation and social media exploitation. The balance between scientific breakthroughs and breakdowns, and the need for science education to promote rigorous methodologies and evidence-based judgments are vital for maintaining scientific credibility (Vekemans, 2023).
Scientific Software Frameworks
The development and use of scientific software frameworks, especially in grid computing, improve programming productivity in scientific research. These frameworks facilitate the development and usage of scientific applications, often written in traditional programming languages (Appelbe, Moresi, Quenette, & Simter, 2007).
Data Sharing Practices in Science
Data sharing is a crucial aspect of the scientific method. Research into the practices and perceptions of scientists regarding data accessibility, re-use, preservation, and sharing highlights the challenges and barriers in this domain, which are rooted in the culture of the research process itself (Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, & Frame, 2011).
Accelerating Scientific Discoveries
Hackathons are emerging as a means to accelerate scientific discoveries and knowledge transfer. They enhance collaborative science by enabling peer review before the publication of results, thereby promoting reproducibility and critical analysis of scientific workflows (Ghouila, Siwo, Domelevo Entfellner, Panji, Button-Simons, Davis, Fadlelmola, Ferdig, & Mulder, 2018).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
121341-81-9 |
|---|---|
Molekularformel |
C₉₇H₁₄₆N₂₈O₃₆S |
Molekulargewicht |
2312.44 |
Sequenz |
One Letter Code: AGYKPDEGKRGDACEGDSGGPFV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)





![(3S)-3-[[(2S,3R)-2-Acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612448.png)